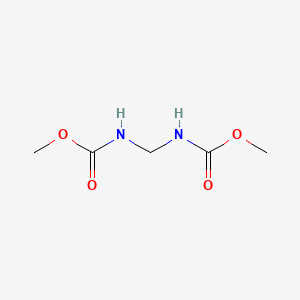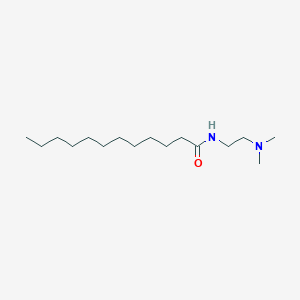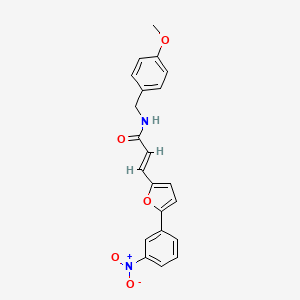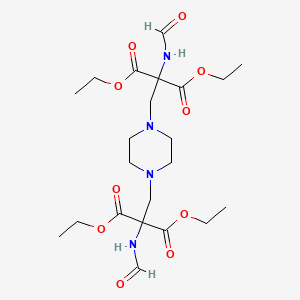![molecular formula C16H12N4O3 B15077046 4-{(E)-[2-(1H-benzimidazol-5-ylcarbonyl)hydrazinylidene]methyl}benzoic acid](/img/structure/B15077046.png)
4-{(E)-[2-(1H-benzimidazol-5-ylcarbonyl)hydrazinylidene]methyl}benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-(1H-BENZIMIDAZOL-6-YLCARBONYL)CARBOHYDRAZONOYL)BENZOIC ACID is a complex organic compound with the molecular formula C16H12N4O3 and a molecular weight of 308.299 g/mol . This compound features a benzimidazole moiety, which is known for its significant biological activity and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-(1H-BENZIMIDAZOL-6-YLCARBONYL)CARBOHYDRAZONOYL)BENZOIC ACID typically involves the condensation of benzimidazole derivatives with appropriate carboxylic acids under controlled conditions. One common method includes the reaction of 1,3-dihydro-2H-1,3-benzimidazole-2-thione with 4-fluorobenzaldehyde in dimethyl sulfoxide (DMSO) to yield the intermediate 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde . This intermediate is then reacted with thiosemicarbazide in ethanol at reflux temperature to produce the final compound .
Industrial Production Methods: Industrial production methods for this compound are not well-documented, likely due to its specialized applications and limited commercial demand. the synthesis methods used in research laboratories can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions: 4-(2-(1H-BENZIMIDAZOL-6-YLCARBONYL)CARBOHYDRAZONOYL)BENZOIC ACID can undergo various chemical reactions, including:
Oxidation: The benzimidazole moiety can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzimidazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole oxides, while reduction can produce benzimidazole alcohols or amines.
Scientific Research Applications
4-(2-(1H-BENZIMIDAZOL-6-YLCARBONYL)CARBOHYDRAZONOYL)BENZOIC ACID has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-(2-(1H-BENZIMIDAZOL-6-YLCARBONYL)CARBOHYDRAZONOYL)BENZOIC ACID involves its interaction with biological targets, primarily through the benzimidazole moiety. This moiety can bind to various enzymes and receptors, inhibiting their activity and affecting cellular processes . The compound’s hydrazonoyl group may also contribute to its biological activity by forming stable complexes with metal ions and other biomolecules .
Comparison with Similar Compounds
4-(1H-BENZIMIDAZOL-2-YL)ANILINE: This compound shares the benzimidazole core but differs in its functional groups and overall structure.
2-(4-((1H-BENZO[D]IMIDAZOL-2-YL)THIO)-BENZYLIDENE)-HYDRAZINE-1-CARBOTHIOAMIDE: Another benzimidazole derivative with different substituents, leading to varied biological activities.
Uniqueness: 4-(2-(1H-BENZIMIDAZOL-6-YLCARBONYL)CARBOHYDRAZONOYL)BENZOIC ACID is unique due to its specific combination of benzimidazole and hydrazonoyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research in various scientific fields.
Properties
Molecular Formula |
C16H12N4O3 |
|---|---|
Molecular Weight |
308.29 g/mol |
IUPAC Name |
4-[(E)-(3H-benzimidazole-5-carbonylhydrazinylidene)methyl]benzoic acid |
InChI |
InChI=1S/C16H12N4O3/c21-15(12-5-6-13-14(7-12)18-9-17-13)20-19-8-10-1-3-11(4-2-10)16(22)23/h1-9H,(H,17,18)(H,20,21)(H,22,23)/b19-8+ |
InChI Key |
FSOUDGFEZLSAHK-UFWORHAWSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=N/NC(=O)C2=CC3=C(C=C2)N=CN3)C(=O)O |
Canonical SMILES |
C1=CC(=CC=C1C=NNC(=O)C2=CC3=C(C=C2)N=CN3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N'-[(E)-9-anthrylmethylidene]-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetohydrazide](/img/structure/B15076987.png)



![Bicyclo[2.2.1]heptan-2-yl 2-methylprop-2-enoate](/img/structure/B15077011.png)

![2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-{(E)-[2-(trifluoromethyl)phenyl]methylidene}acetohydrazide](/img/structure/B15077026.png)




